5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
5-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core substituted with a 4-fluorobenzyl group at position 5 and a 4-methylphenyl group at position 2. This structure combines lipophilic (methylphenyl) and electron-withdrawing (fluorophenyl) substituents, which are critical for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-6-10-18(11-7-16)23-21-15-28(14-17-8-12-19(25)13-9-17)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXVHUSBHFFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrazoline Intermediate: This step involves a one-pot three-component reaction under microwave irradiation. The reactants include an α, β-unsaturated ketone and hydrazine derivatives.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to form the final pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups into the pyrazoloquinoline structure.
Scientific Research Applications
Medicinal Chemistry
5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is primarily studied for its potential therapeutic effects:
- Anti-Cancer Properties : The compound has shown promise in inhibiting the growth of estrogen receptor-positive breast cancer cells by acting as an antagonist to the human estrogen alpha receptor (ERα). Its binding affinity to ERα is comparable to that of known ligands like 4-hydroxytamoxifen (4-OHT), suggesting its potential use in breast cancer treatment .
- Anti-Inflammatory and Antimicrobial Activities : Preliminary studies indicate that this compound exhibits anti-inflammatory properties and demonstrates antimicrobial activity against various pathogens. This suggests its utility in developing treatments for infections and inflammatory diseases .
Biological Research
The compound is utilized in molecular docking studies to explore its interactions with biological targets:
- Binding Affinity Studies : Research has focused on understanding how this compound binds to various receptors, particularly the estrogen receptor. These studies help elucidate the biochemical pathways involved in cell proliferation and differentiation, which are crucial in cancer biology .
Industrial Applications
The stability and reactivity of this compound make it a candidate for industrial applications:
- Material Development : Its unique chemical structure allows for potential applications in developing new materials or chemical processes, particularly where specific reactivity or stability is required .
Case Study 1: Anti-Cancer Activity
In a study published in RSC Advances, researchers synthesized several pyrazoloquinoline derivatives, including this compound. The compound exhibited significant inhibitory effects on ERα-positive breast cancer cell lines. The mechanism was attributed to its ability to disrupt estrogen-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis rates in treated cells .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of various pyrazoloquinoline derivatives against bacteria and fungi. The results indicated that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly enhanced its antimicrobial efficacy, suggesting structural modifications could further improve its activity against resistant strains .
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity . The presence of fluorine and methyl groups enhances its binding affinity and stability, making it a potent compound for various biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
| Compound | Substituents | Molecular Weight | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound | 5-(4-fluorobenzyl), 3-(4-methylphenyl) | ~383.4 g/mol (estimated) | Anticancer (inferred), kinase inhibition (hypothesized) | Fluorine enhances binding affinity; methylphenyl improves lipophilicity |
| 3-(4-Methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline | 5-(3-methylbenzyl), 3-(4-methylphenyl) | 368.47 g/mol | Anticancer, antimicrobial | Dual methyl groups increase hydrophobicity; limited electronic effects |
| 5-(4-Chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | 5-(4-chlorobenzyl), 3-(4-fluorophenyl) | ~437.9 g/mol | Anticancer (specific to solid tumors) | Chlorine increases electron density; dioxolo ring enhances solubility |
| 7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline | 7,8-dimethoxy, 3-(4-methylphenyl) | ~422.5 g/mol | Apoptosis induction (breast cancer), neuroprotection | Methoxy groups boost antioxidant activity and target interaction |
Pharmacokinetic and Mechanistic Differences
- Lipophilicity : The target compound’s logP value is likely higher than methoxy-substituted analogs (e.g., ) due to its methylphenyl group, favoring blood-brain barrier penetration .
- Target Selectivity: Fluorine’s small size and strong C-F bond may enhance interactions with kinase ATP-binding pockets, a mechanism observed in related fluorinated pyrazoloquinolines .
Biological Activity
5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry. Its unique structure, featuring both pyrazole and quinoline moieties, suggests a range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.39 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that those with similar structures to this compound showed promising results against both bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that derivatives of pyrazoloquinoline can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in cancer progression .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It potentially modulates receptor activity involved in cellular signaling pathways, leading to reduced tumor growth and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazoloquinoline derivatives:
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives displayed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition zones observed during testing .
- Anti-inflammatory Effects : Research demonstrated that some derivatives effectively reduced nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, showcasing their potential as anti-inflammatory agents .
Comparative Analysis
A comparison of similar compounds reveals the unique properties of this compound:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Similar | Antimicrobial | 0.22 |
| Compound B | Similar | Anticancer | Moderate |
| This compound | Unique | Broad Spectrum | 0.25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
